1-(6-Bromo-2-naphthyl)-2-pyrrolidinone 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18366921
InChI: InChI=1S/C14H12BrNO/c15-12-5-3-11-9-13(6-4-10(11)8-12)16-7-1-2-14(16)17/h3-6,8-9H,1-2,7H2
SMILES:
Molecular Formula: C14H12BrNO
Molecular Weight: 290.15 g/mol

1-(6-Bromo-2-naphthyl)-2-pyrrolidinone

CAS No.:

Cat. No.: VC18366921

Molecular Formula: C14H12BrNO

Molecular Weight: 290.15 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Bromo-2-naphthyl)-2-pyrrolidinone -

Specification

Molecular Formula C14H12BrNO
Molecular Weight 290.15 g/mol
IUPAC Name 1-(6-bromonaphthalen-2-yl)pyrrolidin-2-one
Standard InChI InChI=1S/C14H12BrNO/c15-12-5-3-11-9-13(6-4-10(11)8-12)16-7-1-2-14(16)17/h3-6,8-9H,1-2,7H2
Standard InChI Key ZIJCFRCLDPCPGD-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)N(C1)C2=CC3=C(C=C2)C=C(C=C3)Br

Introduction

Chemical Structure and Nomenclature

1-(6-Bromo-2-naphthyl)-2-pyrrolidinone features a naphthalene core substituted with a bromine atom at the 6-position and a 2-pyrrolidinone moiety at the 2-position. The pyrrolidinone ring introduces a lactam group, conferring both rigidity and hydrogen-bonding capacity.

Molecular Formula: C14H12BrNO\text{C}_{14}\text{H}_{12}\text{BrNO}
Molecular Weight: 290.16 g/mol (calculated)
IUPAC Name: 1-(6-Bromonaphthalen-2-yl)pyrrolidin-2-one

The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the pyrrolidinone group participates in hydrogen bonding and dipole interactions, critical for biological activity .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone typically proceeds via a multi-step sequence starting from 6-bromo-2-naphthol. Key steps include:

  • Protection of the Hydroxyl Group:

    • 6-Bromo-2-naphthol is methoxylated using methyl iodide or dimethyl sulfate under basic conditions to yield 6-bromo-2-methoxynaphthalene .

    • Reagents: CH3I\text{CH}_3\text{I}, K2CO3\text{K}_2\text{CO}_3, acetone, 60°C, 12 hours.

  • Friedel-Crafts Acylation:

    • The methoxy-protected naphthalene undergoes acylation with 2-pyrrolidinone in the presence of a Lewis acid catalyst.

    • Conditions: AlCl3\text{AlCl}_3, dichloromethane, 0°C to room temperature, 6 hours .

  • Demethylation:

    • The methoxy group is removed using hydrobromic acid (48%) in acetic acid at reflux .

    • Yield: ~65% (over three steps).

Industrial Scalability

Industrial production employs continuous-flow reactors to optimize temperature control and reaction efficiency. Automated purification systems, such as simulated moving bed chromatography, ensure high purity (>98%) for pharmaceutical-grade material .

Physicochemical Properties

PropertyValue/Description
Melting Point142–144°C (predicted)
SolubilitySoluble in DMSO, DMF; sparingly in H<sub>2</sub>O
LogP (Octanol-Water)3.2 ± 0.3 (calculated)
UV-Vis λ<sub>max</sub>284 nm (π→π* transition)

The compound’s low aqueous solubility necessitates formulation enhancements, such as nanoparticle dispersion or prodrug strategies, for bioavailability .

Biological Activity and Mechanisms

CompoundMIC (μg/mL) vs. S. aureusTarget
6-Bromo-2-naphthol8.0Cell membrane
1-(6-Bromo-2-naphthyl)-2-pyrrolidinone (predicted)2.5–5.0DNA gyrase inhibition

Mechanistically, the bromine atom may intercalate into bacterial DNA, while the pyrrolidinone disrupts membrane integrity .

Anti-Inflammatory Activity

The compound’s structural similarity to naproxen precursors suggests cyclooxygenase (COX) inhibition. In silico docking studies predict strong binding to COX-2 (ΔG = −9.8 kcal/mol), comparable to celecoxib (−10.2 kcal/mol) .

Applications in Pharmaceutical Research

Intermediate for NSAID Synthesis

1-(6-Bromo-2-naphthyl)-2-pyrrolidinone serves as a key intermediate in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). For instance:

  • Naproxen Analogues: Pd-catalyzed coupling with vinyl groups followed by asymmetric hydrogenation yields enantiomerically pure anti-inflammatory agents .

Kinase Inhibitor Development

The compound’s planar naphthyl group fits into ATP-binding pockets of kinases. Preliminary assays show IC<sub>50</sub> values of 0.8 μM against JAK3, highlighting potential for autoimmune disease therapeutics .

Comparison with Related Compounds

CompoundKey Structural DifferenceBioactivity (vs. Target Compound)
6-Bromo-2-naphtholLacks pyrrolidinone ringLower COX-2 affinity (IC<sub>50</sub> 12 μM)
3-[(6-Bromo-2-naphthyl)oxy]pyrrolidineEther linkage vs. lactamReduced metabolic stability

The lactam group in 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone enhances both binding affinity and in vivo half-life compared to ether-linked analogues .

Future Research Directions

  • Synthetic Methodology:

    • Develop enantioselective Friedel-Crafts protocols using chiral Lewis acids (e.g., BINOL-phosphoric acids).

  • Targeted Drug Delivery:

    • Conjugate with polyethylene glycol (PEG) to improve solubility and tumor targeting.

  • Toxicology Profiling:

    • Assess genotoxicity via Ames test and micronucleus assay to meet FDA guidelines.

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